N-(2,2-difluorocyclopropyl)benzamide
Description
Properties
CAS No. |
2445786-36-5 |
|---|---|
Molecular Formula |
C10H9F2NO |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformation Pathways of N 2,2 Difluorocyclopropyl Benzamide
Reactions Involving the Amide Functional Group
The amide group in N-(2,2-difluorocyclopropyl)benzamide, while generally stable, can undergo several characteristic reactions under specific conditions. These transformations are fundamental in organic chemistry and allow for the conversion of the amide into other important functional groups.
Amide Hydrolysis
Amide hydrolysis involves the cleavage of the carbon-nitrogen bond, leading to a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base. chemistrysteps.combeilstein-journals.org
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of 2,2-difluorocyclopropylamine as its ammonium (B1175870) salt yields benzoic acid. chemistrysteps.comkhanacademy.org
Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.comyoutube.com This forms a tetrahedral intermediate which then expels the 2,2-difluorocyclopropylamide anion. A subsequent proton transfer results in the formation of a carboxylate salt and 2,2-difluorocyclopropylamine. chemistrysteps.comyoutube.com It is important to note that amide hydrolysis, particularly under basic conditions, often requires heating to proceed at a reasonable rate due to the stability of the amide bond. nih.gov
Table 1: Products of this compound Hydrolysis
| Condition | Products |
| Acidic (e.g., H₃O⁺, heat) | Benzoic acid and 2,2-Difluorocyclopropylammonium salt |
| Basic (e.g., NaOH, heat) | Benzoate salt and 2,2-Difluorocyclopropylamine |
Transamidation Processes
Transamidation is a process where the nitrogen-containing substituent of an amide is exchanged with another amine. This reaction is often challenging due to the thermodynamic stability of the starting amide. ucalgary.ca However, various methods have been developed to facilitate this transformation, often involving metal catalysts or activation of the amide. nih.gov For this compound, transamidation with a primary amine (R-NH₂) would yield a new secondary amide (N-R-benzamide) and 2,2-difluorocyclopropylamine. organic-chemistry.org
The reaction can be promoted under metal-free conditions using reagents like trimethylsilyl (B98337) chloride (TMSCl) or in the presence of catalysts such as those based on iron(III). organic-chemistry.orgresearchgate.net These methods typically require elevated temperatures. researchgate.net The general applicability of these methods suggests that this compound could undergo transamidation with a variety of primary and secondary amines to generate a library of new benzamide (B126) derivatives. organic-chemistry.org
Reduction Reactions of Carboxamides
The amide functionality can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.orgmasterorganicchemistry.com Unlike the reduction of esters, which yields two alcohol fragments, the reduction of an amide results in the complete conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), affording an amine. nih.gov
In the case of this compound, reduction with LiAlH₄ followed by an aqueous workup would yield N-(2,2-difluorocyclopropyl)benzylamine. libretexts.orgchegg.com The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which makes it a better leaving group. A second hydride transfer then leads to the final amine product. libretexts.org
Table 2: Product of this compound Reduction
| Reagent | Product |
| 1. LiAlH₄, 2. H₂O | N-(2,2-difluorocyclopropyl)benzylamine |
Reactivity of the 2,2-Difluorocyclopropyl Ring
The 2,2-difluorocyclopropyl ring is a strained, three-membered ring system that is activated towards ring-opening reactions due to the presence of the geminal fluorine atoms. These fluorine atoms also influence the reactivity of the adjacent C-H bonds.
Ring-Opening Reactions
The presence of the two fluorine atoms significantly weakens the distal C-C bond of the cyclopropane (B1198618) ring, making it susceptible to cleavage under various conditions. nih.gov Friedel-Crafts acylation reactions involving 2,2-difluorocyclopropanecarbonyl chloride, a related compound, have been shown to proceed via ring-opening, especially with less reactive arenes. nih.gov This suggests that under similar electrophilic conditions, the cyclopropyl (B3062369) ring in this compound could also open.
Furthermore, reactions of N-cyclopropylamides with Lewis acids such as aluminum chloride (AlCl₃) can induce ring-opening and rearrangement to afford N-(2-chloropropyl)amides and 2-oxazolines. youtube.comrsc.org By analogy, treatment of this compound with a Lewis acid could potentially lead to ring-opened products, although the electronic effect of the fluorine atoms would likely influence the reaction pathway and product distribution.
Substitution and Functionalization of the Difluoromethylene Group
Direct substitution or functionalization of the difluoromethylene (CF₂) group in a cyclopropane ring is a challenging transformation. The C-F bonds are generally strong and the carbon atom is sterically hindered. However, the presence of two fluorine atoms does increase the acidity of the C-H protons on the same carbon in related systems, which could potentially allow for deprotonation and subsequent reaction with electrophiles under strong basic conditions.
Stereochemical Aspects of Cyclopropyl Ring Transformations
The stereochemistry of reactions involving the 2,2-difluorocyclopropyl group is a critical factor in determining the structure of the resulting products. The presence of the two fluorine atoms significantly influences the electronic distribution within the cyclopropane ring and plays a directing role in its cleavage.
One of the notable stereoselective transformations of derivatives of gem-difluorocyclopropanes is their conversion to β-monofluoroallylic compounds. For instance, treatment of gem-difluorocyclopropylstannanes with methyllithium, followed by quenching with various electrophiles, including amides, yields β-fluoroallylic amides with exclusive Z-selectivity. nih.govacs.org This high degree of stereocontrol is a testament to the influence of the fluorine atoms on the reaction mechanism, likely proceeding through a highly organized transition state.
In the context of this compound, any reaction that involves the opening of the cyclopropane ring is expected to exhibit a high degree of stereoselectivity. The cleavage of the C-C bond distal to the difluoromethylidene group is a common pathway in the reactions of gem-difluorocyclopropanes. beilstein-journals.org The stereochemical outcome of such a cleavage would be dictated by the specific reaction conditions and the nature of the attacking reagent. For instance, in reactions proceeding through a carbocationic intermediate, the stereochemistry may be influenced by the ability of the benzamido group to participate in the reaction and shield one face of the molecule.
The table below summarizes the expected stereochemical outcomes for the transformation of a generic gem-difluorocyclopropyl system, which are applicable to this compound.
| Reagent/Condition | Transformation | Key Stereochemical Feature |
| Organolithium reagents | Ring-opening to fluoroallylic systems | Exclusive Z-selectivity nih.govacs.org |
| Lewis acids | Ring-opening and rearrangement | Dependent on the specific Lewis acid and substrate researchgate.netrsc.org |
| Nucleophiles (e.g., thiolates) | Nucleophilic ring-opening | Regioselective distal bond cleavage beilstein-journals.org |
Intermolecular and Intramolecular Reaction Mechanisms
The reactivity of this compound can be categorized into intermolecular and intramolecular pathways, each with distinct mechanistic features.
Intermolecular Reactions:
Intermolecular reactions of this compound typically involve the interaction of the cyclopropyl ring with an external reagent. A prominent example is the Lewis acid-mediated ring-opening reaction. researchgate.netrsc.org In the presence of a Lewis acid, the cyclopropane ring can be activated towards nucleophilic attack. The reaction likely proceeds through the formation of a carbocationic intermediate, which is stabilized by the adjacent nitrogen atom of the benzamide group. The regioselectivity of the ring-opening is expected to favor the cleavage of the distal C-C bond, leading to the formation of a linear product. For example, a reaction with a halide source in the presence of a Lewis acid could lead to the formation of a halo-substituted open-chain amide.
Another potential intermolecular reaction is the palladium-catalyzed cross-coupling of the gem-difluorocyclopropyl group with various partners. rsc.org These reactions often proceed via the formation of a π-allyl palladium intermediate after the ring-opening of the cyclopropane. The subsequent reaction with a nucleophile would then determine the final product structure.
Intramolecular Reactions:
Intramolecular reactions of this compound would involve the participation of the benzamide moiety in a transformation of the cyclopropyl ring. While specific examples for the parent compound are not extensively documented, analogous systems suggest plausible pathways. For instance, under conditions that promote the formation of a nitrilium ion from the benzamide, an intramolecular cyclization could occur.
A hypothetical intramolecular reaction could involve the rearrangement of the this compound to a heterocyclic system. For example, under acidic conditions, a reaction reminiscent of an intramolecular oxidative cyclization could be envisioned, potentially leading to the formation of a fluorinated heterocyclic compound. nih.gov The mechanism would likely involve the protonation of the amide oxygen, followed by the nucleophilic attack of the cyclopropyl ring onto the activated amide carbon. Subsequent rearrangement and elimination of a fluoride (B91410) ion could then lead to the final cyclized product.
The following table outlines potential reaction mechanisms for this compound.
| Reaction Type | Reagents | Proposed Mechanism | Product Type |
| Intermolecular | Lewis Acid + Nucleophile | Formation of a carbocationic intermediate, followed by nucleophilic attack and ring-opening. researchgate.netrsc.org | Open-chain substituted amide |
| Intermolecular | Palladium Catalyst + Coupling Partner | Oxidative addition to the C-C bond of the cyclopropane, formation of a π-allyl palladium complex, and reductive elimination. rsc.org | Cross-coupled product |
| Intramolecular | Strong Acid | Protonation of the amide, intramolecular nucleophilic attack by the cyclopropyl ring, rearrangement, and potential elimination. | Fluorinated heterocycle |
Mechanistic Investigations and Reaction Dynamics
Experimental Mechanistic Studies
Experimental investigations are crucial for understanding the real-world behavior of a chemical reaction. These studies provide empirical data that forms the basis for proposing and validating reaction mechanisms.
Computational Mechanistic Studies
Theoretical and computational chemistry provide detailed insights into reaction mechanisms at a molecular level, complementing experimental findings.
Energy Profiles and Reaction BarriersA key output of computational studies is the potential energy surface, which plots the energy of the system as the reaction progresses. From this profile, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated for each step.researchgate.netnih.govThis theoretical barrier can be compared to experimental activation energies derived from kinetic studies to validate the proposed mechanism. For example, DFT studies on other benzamide (B126) reactions have successfully computed energy profiles to identify the rate-determining step and rationalize product formation.researchgate.netnih.gov
While these methodologies represent the standard approach for a thorough mechanistic investigation, their specific application to N-(2,2-difluorocyclopropyl)benzamide has not been found in surveyed scientific databases. Therefore, the detailed research findings and data tables requested for this specific compound cannot be provided.
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and Reagents in the Formation of the 2,2-Difluorocyclopropyl Group
The construction of the 2,2-difluorocyclopropane ring, a key structural feature of this compound, typically proceeds through the addition of difluorocarbene (:CF₂) to an appropriate alkene precursor. The generation of this highly reactive intermediate is facilitated by a variety of reagents and catalysts.
One prominent method involves the use of trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) as a difluorocarbene precursor. In this process, a catalytic amount of a fluoride (B91410) source, such as sodium fluoride (NaF) , plays a crucial role. The fluoride ion is believed to act as a nucleophile, attacking the silicon atom of TFDA to initiate the fragmentation cascade that ultimately releases difluorocarbene.
Another widely used reagent for generating difluorocarbene is (trifluoromethyl)trimethylsilane (TMSCF₃) , often used in conjunction with an initiator like sodium iodide (NaI) beilstein-journals.org. The iodide ion facilitates the decomposition of TMSCF₃ to generate the difluorocarbene species.
Strong bases are also employed in reactions leading to difluorocyclopropane derivatives, particularly in the context of N-alkylation. For instance, in the N-gem-difluorocyclopropylation of N-heterocycles using gem-difluorocyclopropyl tosylates, a strong base like sodium hydride (NaH) is utilized to deprotonate the nitrogen atom of the heterocycle cas.cn. This deprotonation generates a highly nucleophilic anion that can then attack the electrophilic carbon of the difluorocyclopropyl tosylate, leading to the formation of the C-N bond. The choice of base and reaction conditions is critical to avoid decomposition of the difluorocyclopropyl tosylate through deprotonation and subsequent β-fluorine elimination cas.cn.
The following table summarizes the role of various reagents in the synthesis of difluorocyclopropane derivatives, which are structurally related to the core of this compound.
| Reagent/Catalyst | Role | Typical Reaction | Reference |
|---|---|---|---|
| Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) / Sodium Fluoride (NaF) | Difluorocarbene precursor and catalyst for carbene generation | gem-Difluorocyclopropanation of alkenes | cas.cn |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) / Sodium Iodide (NaI) | Difluorocarbene precursor and initiator | gem-Difluorocyclopropanation of alkenes | beilstein-journals.org |
| Sodium Hydride (NaH) | Strong base for deprotonation of N-H bonds | N-gem-difluorocyclopropylation of N-heterocycles | cas.cn |
Role of Reagents in Reactions of the Benzamide Moiety
The benzamide portion of this compound also dictates its reactivity, and various reagents can be employed to mediate its transformations. While specific mechanistic studies on this compound are not extensively documented, the behavior of related benzamide systems offers valuable insights.
Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that has been shown to play a crucial role in the reactions of N,N-dialkyl benzamides. LDA can facilitate the deprotonation at the ortho-position of the benzene (B151609) ring, a process known as directed ortho-lithiation. This lithiated intermediate is a potent nucleophile and can react with various electrophiles. Preliminary mechanistic studies on the direct alkylation of N,N-dialkyl benzamides with methyl sulfides suggest that the ortho-lithiation of the benzamide promotes the deprotonation of the methyl sulfide (B99878), which then triggers a nucleophilic acyl substitution reaction.
Lewis acids are another class of reagents that can significantly influence the reactivity of amides. While not specifically detailed for this compound, Lewis acids are known to coordinate to the carbonyl oxygen of the amide group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of N-aryl amides, Lewis acids like zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃•Et₂O), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and titanium tetrachloride (TiCl₄) have been shown to promote the formation of desired products in aza-Diels-Alder reactions researchgate.net. The effectiveness of the Lewis acid can be influenced by the solvent, with polar solvents sometimes enhancing the reaction rate researchgate.net.
The table below outlines the function of these reagents in reactions involving benzamide derivatives.
| Reagent | Role | Mechanistic Action | Potential Application | Reference |
|---|---|---|---|---|
| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base | Promotes directed ortho-lithiation of the benzamide ring | Functionalization of the aromatic ring | |
| Zinc Chloride (ZnCl₂) | Lewis acid | Activates the carbonyl group towards nucleophilic attack | Aza-Diels-Alder and other addition reactions | researchgate.net |
| Boron Trifluoride Etherate (BF₃•Et₂O) | Lewis acid | Activates the carbonyl group towards nucleophilic attack | Aza-Diels-Alder and other addition reactions | researchgate.net |
Structural Chemistry and Conformational Analysis of N 2,2 Difluorocyclopropyl Benzamide
Solid-State Structural Investigations
The analysis of the crystalline form of a molecule provides precise information on bond lengths, bond angles, and the specific arrangement of molecules relative to one another, known as the crystal packing.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of a crystalline solid nih.gov. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the positions of the atoms can be determined nih.gov.
While specific crystallographic data for N-(2,2-difluorocyclopropyl)benzamide is not prominently available, analysis of closely related fluorinated benzamides provides insight into the expected structural parameters. For instance, studies on various N-aryl fluorinated benzamides have successfully elucidated their crystal structures, revealing key details about their molecular geometry mdpi.commdpi.com. These studies routinely report crystallographic data such as the crystal system, space group, unit cell dimensions, and refinement statistics. For illustrative purposes, the type of data obtained from an SC-XRD experiment on a related compound is presented in the table below.
Table 1: Example Crystallographic Data for a Representative Fluorinated Benzamide (B126) Derivative (N-(2,4-difluorophenyl)-2-fluorobenzamide) mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₈F₃NO |
| Crystal System | Monoclinic |
| Space Group | Pn (No. 7) |
| a (Å) | 5.6756(3) |
| b (Å) | 4.9829(2) |
| c (Å) | 19.3064(12) |
| β (°) | 91.197(5) |
| Volume (ų) | 545.88(5) |
| Temperature (K) | 294(2) |
The conformation of this compound in the solid state refers to the specific spatial arrangement of its atoms. A key conformational feature is the torsion angle defined by the benzamide group and the cyclopropyl (B3062369) ring. In related benzamide structures, the amide group (C=ONH) often exhibits a non-planar orientation with respect to the aromatic rings to accommodate intermolecular forces, particularly hydrogen bonding mdpi.commdpi.com. For this compound, the conformation will be influenced by the orientation of the cyclopropyl ring relative to the amide linker. The fluorine atoms on the cyclopropyl ring can influence the local stereoelectronic environment and may participate in intramolecular interactions that stabilize a particular conformation.
The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular assembly and influence the material's physical properties.
Hydrogen bonds are among the most significant interactions in determining the crystal packing of benzamides.
N-H···O Interactions : The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. In the crystal structures of numerous benzamide derivatives, prominent N-H···O hydrogen bonds link molecules together, often forming one-dimensional chains or layers nih.govnih.gov.
C-H···F and C-H···O Interactions : Weaker C-H···F and C-H···O hydrogen bonds also play a crucial role in stabilizing the crystal lattice. The fluorine atoms of the difluorocyclopropyl group and the carbonyl oxygen can act as acceptors for hydrogen atoms from the phenyl ring or the cyclopropyl C-H bonds nih.gov. In related fluorinated benzamides, cyclic hydrogen-bonded motifs, such as the R²₂(12) synthon, have been observed, involving C-H···F contacts mdpi.commdpi.com.
Halogen Bonding : While fluorine is the most electronegative element, it is generally a poor halogen bond donor. Therefore, significant N···F or O···F halogen bonding is not typically a dominant interaction in the crystal packing of such compounds nih.gov.
Table 2: Summary of Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Typical Role in Supramolecular Assembly |
|---|---|---|---|
| Strong Hydrogen Bond | N-H (Amide) | O=C (Amide) | Forms primary 1D chains or layers nih.govnih.gov |
| Weak Hydrogen Bond | C-H (Aromatic/Cyclopropyl) | F-C / O=C | Provides additional lattice stabilization; can form complex networks mdpi.comnih.gov |
| Aromatic Interaction | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Contributes to packing, though may be superseded by hydrogen bonding nih.gov |
Intermolecular Interactions and Supramolecular Assembly
Solution-State Structural Characterization (e.g., Advanced NMR techniques for conformation)
In solution, molecules are typically more conformationally flexible than in the solid state. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the average conformation and dynamic behavior of molecules in solution mdpi.com.
For this compound, a suite of NMR experiments would be employed for full structural elucidation.
¹H and ¹³C NMR : These experiments confirm the basic carbon-hydrogen framework of the molecule.
¹⁹F NMR : This is particularly informative for fluorinated compounds, providing distinct signals for the non-equivalent fluorine atoms on the cyclopropyl ring. The chemical shifts and coupling constants (J-couplings) between ¹H, ¹³C, and ¹⁹F nuclei provide valuable information about the electronic environment and through-bond connectivity cas.cn.
2D Correlation Spectroscopy (COSY, HSQC, HMBC) : These techniques establish connectivity between atoms. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the amide proton and carbons in both the phenyl and cyclopropyl rings, helping to define the molecule's linkage.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY) : These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. For this compound, NOE correlations between the amide N-H proton and protons on the phenyl and cyclopropyl rings would reveal the preferred orientation around the N-C and C-C single bonds, indicating whether the molecule adopts a more extended or folded conformation in solution. Studies on other N-substituted amides have successfully used these techniques to distinguish between cis and trans conformers rsc.org.
By integrating data from these advanced NMR methods, a detailed model of the predominant solution-state conformation of this compound can be constructed.
Computational and Theoretical Chemistry of N 2,2 Difluorocyclopropyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reaction mechanisms.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For N-(2,2-difluorocyclopropyl)benzamide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.
The electronic structure of the molecule, which describes the distribution and energies of its electrons, would also be elucidated. This includes identifying key structural parameters such as the planarity of the benzamide (B126) group and the orientation of the difluorocyclopropyl moiety relative to the phenyl ring. Studies on similar benzamide derivatives suggest that the amide group may be twisted out of the plane of the aromatic ring due to steric hindrance.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | Value | ||
| C-N | Value | ||
| C-C (ring) | Value | ||
| C-F | Value | ||
| O=C-N | Value | ||
| C-N-H | Value | ||
| C-C-F | Value | ||
| O=C-N-C | |||
| C-N-C-C |
Note: The values in this table are placeholders and would need to be calculated using DFT methods.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide portion, while the LUMO may be distributed over the entire molecule, including the difluorocyclopropyl ring.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are placeholders and would need to be calculated using DFT methods.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., a solvent or a biological receptor).
An MD simulation of this compound could reveal the flexibility of the molecule, including the rotation around the C-N bond and the conformational dynamics of the cyclopropyl (B3062369) ring. If studied in a solvent, the simulation would also show how the molecule interacts with solvent molecules and how these interactions influence its conformation and properties.
Quantum Chemical Descriptors and Property Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its physicochemical properties and biological activity. These descriptors provide a quantitative basis for structure-property and structure-activity relationships.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. DFT calculations can be used to predict the NLO properties of a molecule, such as its first hyperpolarizability (β).
Molecules with a large dipole moment, extended π-conjugation, and a significant difference in electron density between the ground and excited states often exhibit high NLO activity. While this compound possesses a polar amide group and a phenyl ring, a detailed computational analysis would be required to quantify its potential as an NLO material.
Table 3: Hypothetical Non-Linear Optical Properties of this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | Value |
| First Hyperpolarizability (β) | Value |
Note: The values in this table are placeholders and would need to be calculated using DFT methods.
Polarizability and Hyperpolarizability
The interaction of a molecule with an external electric field is fundamental to understanding its optical and electronic properties. This interaction is primarily described by the polarizability (α) and hyperpolarizability (β) tensors. Polarizability represents the linear response of the molecular electron cloud to an electric field, inducing a dipole moment. Hyperpolarizability, a nonlinear optical (NLO) property, describes the higher-order response to strong electric fields, such as those from a laser, and is responsible for phenomena like frequency doubling.
For this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary tool for calculating these properties. The calculation would involve placing the optimized geometry of the molecule in a simulated electric field and determining the energy change. From this, the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be derived.
To illustrate the typical values obtained through such computational studies, the table below presents calculated polarizability and hyperpolarizability for related benzamide and fluorinated compounds.
Table 1: Calculated Dipole Moment, Polarizability, and First Hyperpolarizability of Related Compounds Note: These are example values for illustrative purposes and are not the actual calculated values for this compound.
| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Benzamide | 3.6 | 85 | 150 |
| 2,4-Difluorobenzamide | 2.8 | 82 | 120 |
| N-Methylbenzamide | 3.9 | 95 | 180 |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. youtube.comacs.org These models are built on the principle that the structural features of a molecule, such as its electronic and steric properties, directly influence its reaction rates and equilibria. acs.org For this compound, a QSRR study would typically involve synthesizing a series of derivatives with different substituents on the phenyl ring and measuring their reaction rates for a specific process, such as hydrolysis of the amide bond.
The goal of a QSRR model in this context would be to derive a mathematical equation that relates the observed reactivity to calculated or empirically derived descriptors of the substituents. acs.org These descriptors can include parameters like Hammett constants (σ), Taft steric parameters (Es), or quantum chemical descriptors like partial atomic charges or orbital energies. Such models are invaluable for understanding reaction mechanisms and for designing new molecules with tailored reactivity. youtube.com
Hammett Studies and Linear Free Energy Relationships
The Hammett equation is a cornerstone of physical organic chemistry and a classic example of a linear free-energy relationship (LFER). wikipedia.org It provides a quantitative measure of the electronic effect of a meta- or para-substituent on the reactivity of a benzene (B151609) derivative. pharmacy180.comutexas.edu The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted (hydrogen) reactant. wikipedia.org
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and quantifies its electronic effect (electron-donating or electron-withdrawing). pharmacy180.com
ρ (rho) is the reaction constant, which is characteristic of the reaction itself and indicates its sensitivity to the electronic effects of the substituents. pharmacy180.com
A Hammett study of this compound would involve preparing derivatives with various substituents (e.g., -OCH₃, -CH₃, -Cl, -NO₂) on the phenyl ring. The rates of a reaction, for instance, base-catalyzed hydrolysis, would be measured for each derivative. A plot of log(k/k₀) versus the known σ values for the substituents would yield a straight line with a slope equal to ρ.
The sign and magnitude of ρ provide mechanistic insights:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. For the hydrolysis of this compound, a positive ρ would be expected, as nucleophilic attack on the carbonyl carbon is the rate-determining step.
A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.
The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. utexas.edu
Table 2: Hammett Substituent Constants (σ) for Common Groups This table provides standard Hammett constants for illustrative purposes.
| Substituent (para-position) | σp | Substituent (meta-position) | σm |
| -NH₂ | -0.66 | -NH₂ | -0.16 |
| -OCH₃ | -0.27 | -OCH₃ | 0.12 |
| -CH₃ | -0.17 | -CH₃ | -0.07 |
| -H | 0.00 | -H | 0.00 |
| -F | 0.06 | -F | 0.34 |
| -Cl | 0.23 | -Cl | 0.37 |
| -CN | 0.66 | -CN | 0.56 |
| -NO₂ | 0.78 | -NO₂ | 0.71 |
Steric and Electronic Effects of Fluorine Substitution
The two fluorine atoms on the cyclopropyl ring are the most significant structural feature of this compound, profoundly influencing its properties through a combination of steric and electronic effects.
Electronic Effects: Fluorine is the most electronegative element, and its primary electronic influence is a strong inductive electron-withdrawing effect (-I effect). In this compound, the two fluorine atoms will strongly polarize the C-F bonds, drawing electron density away from the cyclopropane (B1198618) ring. This inductive withdrawal has several consequences:
Increased Acidity of C-H bonds: The C-H bonds on the cyclopropyl ring will be more acidic than in a non-fluorinated cyclopropane.
Effect on the Amide Group: The electron-withdrawing nature of the 2,2-difluorocyclopropyl group will decrease the electron density on the amide nitrogen. This can affect the rotational barrier of the C-N amide bond and the basicity of the nitrogen atom.
Stabilization of Adjacent Cations: Despite its strong -I effect, fluorine can act as a π-donor through its lone pairs, which can stabilize an adjacent carbocation. However, in this saturated cyclopropyl system, the dominant effect is inductive withdrawal.
Steric Effects: The steric effect of fluorine is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.2 Å). However, the presence of two fluorine atoms on the same carbon (a gem-difluoro group) creates a more significant steric profile than two hydrogens. This can influence the preferred conformation of the molecule, affecting how the cyclopropyl group is oriented relative to the benzamide moiety. The steric hindrance can also play a role in the molecule's interaction with biological targets or in controlling the stereochemical outcome of reactions at the cyclopropyl ring. acs.orgacs.org
The substitution of hydrogen with fluorine also impacts lipophilicity. Generally, fluorination increases the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic properties in medicinal chemistry. capes.gov.br
Table 3: Comparison of Properties of Hydrogen and Fluorine
| Property | Hydrogen (H) | Fluorine (F) |
| van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Primary Electronic Effect | Weakly electropositive | Strong inductive withdrawal (-I) |
Applications in Chemical Synthesis and Molecular Design
N-(2,2-Difluorocyclopropyl)benzamide as a Synthetic Intermediate
This compound is a valuable synthetic intermediate due to the reactivity of its constituent functional groups. The amide linkage can be hydrolyzed or otherwise modified, while the difluorocyclopropyl ring can participate in various transformations. Its utility lies in its ability to introduce the difluorocyclopropyl group into a target molecule, a structural element known to enhance metabolic stability and binding affinity in drug candidates.
The synthesis of this compound itself can be achieved through the reaction of 2,2-difluorocyclopropanamine with benzoyl chloride or other benzoylating agents. The starting amine can be prepared through multi-step sequences, often involving the difluorocyclopropanation of a suitable alkene precursor. beilstein-journals.orgnih.gov
Difluorocyclopropyl Benzamides as Building Blocks in Organic Synthesis
The broader class of difluorocyclopropyl benzamides serves as versatile building blocks in the construction of complex organic molecules. nih.gov The gem-difluorocyclopropane unit is a bioisostere for various functional groups, meaning it can mimic their steric and electronic properties while offering improved metabolic stability. This makes it a valuable component in the design of new pharmaceuticals and agrochemicals. nih.govnih.gov
The synthesis of functionalized difluorocyclopropanes, which can be converted to the corresponding benzamides, often relies on the reaction of difluorocarbene with alkenes. beilstein-journals.orgnih.gov Various methods for generating difluorocarbene exist, including the use of reagents like trimethyl(trifluoromethyl)silane (TMSCF3) with a sodium iodide initiator. beilstein-journals.orgnih.gov These methods allow for the preparation of a wide array of difluorocyclopropane-containing building blocks with diverse functionalities. nih.gov
The application of these building blocks is evident in the total synthesis of natural products and the creation of novel molecular scaffolds. nih.govnih.gov The rigidity of the cyclopropane (B1198618) ring and the electronic effects of the fluorine atoms can pre-organize a molecule into a specific conformation, which can be advantageous for binding to biological targets.
Lead Identification and Optimization in Molecular Design (Chemical Aspects)
In the realm of drug discovery, a "lead compound" is a chemical entity that demonstrates promising biological activity and serves as a starting point for the development of a new drug. slideshare.netdanaher.com The process of refining this lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization. danaher.comnih.gov Difluorocyclopropyl benzamides have emerged as important players in this process.
The modification of a lead compound is a critical step in optimizing its properties. nih.gov The introduction of a difluorocyclopropyl group, often via a benzamide (B126) linkage, is a common strategy. nih.govbeilstein-journals.org This modification can lead to:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorocyclopropyl group resistant to metabolic degradation by enzymes in the body. nih.gov This can lead to a longer duration of action for a drug.
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby increasing the potency of a drug.
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine atoms, which can affect its ability to cross cell membranes and reach its target.
A notable example is the optimization of a 4-aminopyridine (B3432731) benzamide scaffold to identify potent and selective TYK2 inhibitors. nih.gov The introduction of a (1R,2R)-2-fluorocyclopropylamide modification led to improved potency and selectivity. nih.gov
Table 1: Impact of Difluorocyclopropyl Group on Molecular Properties
| Property | Effect of Difluorocyclopropyl Group | Reference |
| Metabolic Stability | Increased due to the strength of the C-F bond. | nih.gov |
| Binding Affinity | Can be enhanced through favorable electronic interactions. | |
| Membrane Permeability | Lipophilicity can be modulated to improve transport across membranes. |
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The design of novel fluorinated scaffolds is a key area of research in medicinal chemistry. nih.govsnnu.edu.cnnih.gov The difluorocyclopropyl-benzamide motif provides a robust and versatile scaffold for the development of new therapeutic agents. snnu.edu.cn
By systematically varying the substituents on the benzamide ring and exploring different substitution patterns on the cyclopropane ring, chemists can generate libraries of compounds for screening against various biological targets. This approach allows for the exploration of a larger chemical space and increases the probability of discovering new lead compounds. snnu.edu.cn For instance, rhodium-catalyzed C-H activation has been used to synthesize various fluorinated heterocycles from benzamides and 2,2-difluorovinyl tosylate, demonstrating the versatility of this scaffold. snnu.edu.cn
Modern drug discovery heavily relies on computational tools to predict the properties of molecules and to design synthetic routes. nih.govnih.govcore.ac.uk Computer-aided synthesis planning (CASP) tools can analyze a target molecule and propose a series of reactions to synthesize it from simpler, commercially available starting materials. nih.govchemrxiv.orgdigitellinc.com
In the context of lead optimization involving difluorocyclopropyl benzamides, CASP can be used to:
Identify efficient synthetic routes to novel analogs of a lead compound.
Predict the feasibility of a proposed synthesis, saving time and resources in the laboratory.
Explore a wider range of structural modifications by rapidly generating and evaluating potential synthetic pathways. nih.gov
These computational approaches, combined with high-throughput screening, accelerate the drug discovery process and enable the more rapid identification of promising drug candidates. danaher.com
Development of Novel Synthetic Methodologies Leveraging the Difluorocyclopropyl-Benzamide Motif
The unique reactivity of the difluorocyclopropyl-benzamide motif has also spurred the development of new synthetic methods. For example, the directing group ability of the benzamide can be exploited in C-H activation reactions to introduce new functional groups at specific positions on the aromatic ring. snnu.edu.cn
Furthermore, the strained difluorocyclopropane ring can undergo ring-opening reactions under specific conditions, providing access to a variety of linear, difluorinated compounds that would be difficult to synthesize by other means. These novel methodologies expand the synthetic chemist's toolbox and open up new avenues for the creation of innovative molecules. Recent research has explored the unconventional transformations of difluorocarbene, where it acts as a C1 synthon for constructing various nitrogen-containing compounds. nih.gov
Future Directions and Emerging Research Avenues for N 2,2 Difluorocyclopropyl Benzamide
Advancements in Stereoselective Synthesis of Fluorinated Cyclopropyl (B3062369) Benzamides
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, developing methods for the stereoselective synthesis of N-(2,2-difluorocyclopropyl)benzamide derivatives is a critical research frontier. Current research focuses on creating enantiomerically pure fluorinated cyclopropanes, which are highly desirable pharmacophores in drug discovery. wpmucdn.comnih.gov
Future advancements are expected in several key areas:
Biocatalysis : Engineered enzymes, such as myoglobin-based catalysts, are being developed for the asymmetric cyclopropanation of gem-difluoroalkenes. wpmucdn.comnih.gov This approach offers excellent diastereo- and enantiocontrol, enabling transformations not currently achievable with traditional chemocatalytic methods. wpmucdn.comnih.gov The gram-scale synthesis of key gem-difluorinated cyclopropane (B1198618) intermediates highlights the synthetic utility of this strategy. wpmucdn.com
Asymmetric Catalysis : The development of novel chiral catalysts for the cyclopropanation of olefins with difluorocarbene sources is a major goal. This includes exploring new transition-metal complexes and organocatalysts that can induce high levels of stereoselectivity. A recently developed stereodivergent strategy for synthesizing gem-diborylcyclopropanes, for instance, provides access to various stereoisomers with outstanding control, a methodology that could be adapted for benzamide (B126) derivatives. chemrxiv.org
Chiral Substrate Control : Utilizing chiral auxiliaries attached to the benzamide nitrogen or the cyclopropane ring can direct the stereochemical outcome of synthetic transformations.
Frustrated Lewis Pair (FLP) Chemistry : A method for the desymmetrization of geminal difluoroalkanes using FLP-mediated monoselective C-F activation has been reported. nih.gov This strategy, which uses a chiral sulfide (B99878) as the Lewis base component, allows for the stereoselective functionalization of enantiotopic fluorine atoms, providing access to a wide range of enantio- and diastereo-enriched products from a common precursor. nih.gov
| Method | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| Biocatalysis | Use of engineered enzymes (e.g., myoglobin-based catalysts) for asymmetric cyclopropanation. | High diastereo- and enantioselectivity (up to 99:1 d.r., 99% e.e.), sustainable. | Enables transformations not accessible via chemocatalytic methods; demonstrated gram-scale synthesis. wpmucdn.comnih.gov |
| Asymmetric Catalysis | Development of novel chiral transition-metal or organocatalysts for cyclopropanation. | High modularity and potential for broad substrate scope. | Stereodivergent synthesis of gem-diborylcyclopropanes shows promise for complex stereocontrol. chemrxiv.org |
| Frustrated Lewis Pair (FLP) Chemistry | Monoselective C-F activation of gem-difluoro groups using chiral Lewis bases. | Allows stereoselective functionalization of prochiral difluoro compounds. | Achieves high diastereomeric ratios (up to 95:5) for sulfonium (B1226848) salts, leading to stereoenriched products. nih.gov |
Novel Catalytic Approaches for Derivatization
Derivatization of the this compound scaffold is key to modulating its physicochemical properties for various applications. Novel catalytic methods are being explored to achieve selective functionalization at positions that are traditionally difficult to access.
C-H Bond Functionalization : Transition metal-catalyzed C-H functionalization represents a powerful tool for directly modifying the aromatic rings of the benzamide moiety. youtube.com Ruthenium(II) complexes, for example, have been used for hydroxyl-directed oxidative annulations, demonstrating high site-selectivity and regioselectivity. nih.gov Future work will likely focus on applying similar strategies to the benzamide core, using the amide group as a directing group to install new substituents ortho to the carbonyl or nitrogen. youtube.com
C-F Bond Activation and Functionalization : The C-F bond, while strong, can be selectively activated using appropriate catalysts. Nickel(I) complexes have been shown to catalyze the hydrodefluorination of geminal difluorocyclopropanes, leading to ring-opening and the formation of monofluoroalkenes with high Z-selectivity via a radical-based mechanism. rsc.org This opens avenues for replacing one or both fluorine atoms with other functional groups, significantly diversifying the available chemical space.
Ring-Opening Cross-Coupling : Transition metals like palladium are extensively used to catalyze the ring-opening of gem-difluorocyclopropanes (F2CPs) followed by cross-coupling with various nucleophiles. rsc.org This allows the gem-difluorocyclopropyl group to act as a fluoroallylic synthon, enabling the synthesis of diverse monofluorinated alkenes. rsc.org Recent developments include Pd-catalyzed reactions with malonates and dual Pd/amine-catalyzed reactions with aldehydes. rsc.org
| Catalytic System | Transformation | Potential Application to this compound | Reference |
|---|---|---|---|
| Ruthenium(II) Complexes | Hydroxyl-directed C-H/O-H bond functionalization | Selective functionalization of the benzoyl or aryl ring directed by the amide group. | nih.gov |
| Nickel(I) Complexes | Catalytic C-F bond activation and hydrodefluorination | Selective monodefluorination or derivatization at the difluorinated carbon. | rsc.org |
| Palladium/NHC Catalysts | Regioselective ring-opening/defluorinative annulation | Synthesis of complex heterocyclic structures like pyrroles and pyrazoles from the cyclopropyl motif. | rsc.org |
| Rhodium Catalysts | [3+2] Cycloaddition with internal alkenes | Construction of gem-difluorinated cyclopentane (B165970) rings fused to or substituted on the core structure. | rsc.org |
Integration with Flow Chemistry and Sustainable Synthesis
The shift from batch to continuous-flow synthesis is a major trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and sustainable processes. rsc.orgresearchgate.netrsc.org The synthesis of this compound and its derivatives stands to benefit significantly from this technological shift.
Enhanced Safety and Scalability : Many reactions used to synthesize fluorinated compounds, such as those involving diazomethane (B1218177) precursors or highly reactive organometallics, are hazardous on a large scale in batch reactors. Flow chemistry allows for the generation and immediate consumption of reactive intermediates in a small, controlled volume, minimizing risks and facilitating safer scale-up. rsc.org
Photochemical Flow Reactions : The photochemical generation of aryl fluorocarbenes from diazirines for [2+1] cycloaddition with alkenes has been successfully developed in continuous flow. rsc.org This method allows for the rapid synthesis of fluorocyclopropanes with short residence times (e.g., 5 minutes) and can be scaled up to produce significant quantities of product per hour. rsc.org
Improved Efficiency and Sustainability : Flow chemistry often leads to higher yields, better selectivity, and reduced waste generation compared to batch processes. rsc.org The precise control over reaction parameters like temperature, pressure, and mixing enhances process efficiency, contributing to a more sustainable manufacturing footprint. researchgate.netrsc.org
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with hazardous intermediates and exotherms. | Improved safety due to small reactor volumes and superior heat/mass transfer. rsc.org |
| Scalability | Often problematic and requires re-optimization. | More straightforward scaling by running the reactor for longer periods ("scaling out"). rsc.org |
| Efficiency | Can suffer from lower yields and side reactions due to poor mixing or temperature gradients. | Often provides higher yields and purity due to precise process control. rsc.org |
| Sustainability | Can generate more solvent and reagent waste. | Reduces waste, improves energy efficiency, and enables easier catalyst recycling. researchgate.net |
Advanced Computational Modeling for Complex Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the complex reactivity of strained and fluorinated molecules. acs.orgrsc.org
Predicting Reaction Pathways and Selectivity : DFT calculations can elucidate the mechanisms of complex reactions, such as the ring-opening of the difluorocyclopropyl group. acs.org For instance, calculations have shown that the 2,2-difluorocyclopropyl carbinyl radical undergoes regiospecific C2-C3 cleavage with a low activation barrier, while the corresponding cation converts to a different regioisomer. researchgate.netacs.org This predictive power is crucial for designing new reactions and controlling product outcomes.
Understanding Catalyst-Substrate Interactions : Modeling can reveal non-covalent interactions between a catalyst and substrate that are responsible for high enantioselectivity in asymmetric reactions. rsc.org This insight helps in the rational design of more efficient and selective catalysts.
Kinetic vs. Thermodynamic Control : Computational studies can determine whether a reaction's outcome is governed by kinetics or thermodynamics, which is essential for optimizing reaction conditions to favor the desired product. rsc.org DFT calculations have been used to explain the divergent selectivity in substrate-dependent transformations of gem-difluorocyclopropanes. rsc.org
| Computational Method | Predicted Parameter | Significance | Example Application |
|---|---|---|---|
| DFT (B3LYP) | Activation Barriers / Reaction Kinetics | Predicts the feasibility and rate of a reaction. | Calculated a low activation barrier (1.9 kcal/mol) for the ring-opening of the 2,2-difluorocyclopropyl carbinyl radical. researchgate.netacs.org |
| DFT | Transition State (TS) Geometries | Helps understand the origin of stereoselectivity and regioselectivity. | Revealed that C-C bond formation in a Rh-catalyzed cycloaddition proceeds through a 7-membered transition state. rsc.org |
| DFT | Reaction Mechanisms | Elucidates complex multi-step reaction pathways. | Investigated the mechanism of phosphine-catalyzed ring-opening of cyclopropyl ketones. rsc.org |
| DFT | Regioselectivity | Predicts which bond will break or form in a reaction. | Showed that the 2,2-difluorocyclopropylcarbinyl cation converts regiospecifically to the 1,1-difluoro homoallylic cation. acs.org |
Exploration of New Chemical Transformations Leveraging the Difluorocyclopropyl-Benzamide Motif
The unique reactivity of the gem-difluorocyclopropane ring is a gateway to novel molecular scaffolds that would be difficult to access through other means. beilstein-journals.orgrsc.org Research is actively exploring new transformations that harness the ring strain and the electronic influence of the fluorine atoms.
Novel Cycloaddition Reactions : The gem-difluorocyclopropane ring system can participate in various cycloaddition reactions. For example, [3+2] cycloadditions with azomethine ylides provide access to novel fluorine-containing 3-azabicyclo[3.1.0]hexanes, which are scaffolds of pharmaceutical interest. nih.govresearchgate.net Computational studies have been vital in understanding the mechanisms of these complex transformations. nih.govresearchgate.net
Defluorinative Functionalization : Reactions that proceed with the cleavage of one or both C-F bonds are gaining prominence. A palladium-catalyzed two-fold defluorinative functionalization of gem-F2CPs with simple ketones has been reported, demonstrating excellent regio- and chemoselectivity. rsc.org
Ring-Opening to Monofluoroallylic Systems : The treatment of gem-difluorocyclopropyl derivatives with organolithium reagents can lead to a unique ring-opening reaction, providing β-fluoroallylic alcohols, ethers, and amides with high Z-selectivity. nih.govacs.org This transformation allows for the introduction of a heteroatom-containing substituent during the quenching step, offering a versatile synthetic strategy. acs.org
Copper-Catalyzed Transformations : In contrast to other transition metals that activate the C1-C3 bond of gem-F2CPs, copper catalysis can enable the activation of the C2-C3 bond after double C-F bond functionalization. rsc.org This has been exploited in a modular synthesis of fully substituted and configuration-defined alkyl vinyl ethers. rsc.org
| Transformation Type | Reagents/Catalyst | Resulting Structure | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylides | Fluorinated 3-azabicyclo[3.1.0]hexanes | Access to pharmaceutically relevant, sp3-rich scaffolds. nih.govresearchgate.net |
| Defluorinative Annulation | Pd/SIPr catalyst, ketones | Complex fused ring systems | Two-fold C-F bond cleavage with excellent regioselectivity. rsc.org |
| Ring-Opening/Quenching | MeLi, then H2O, alcohols, or amides | β-Monofluoroallylic alcohols, ethers, amides | Exclusively Z-selective; introduces functionality in the final step. nih.govacs.org |
| Modular C-F/C-C Cleavage | Copper catalyst, alkynes, alcohols | Fully substituted alkyl vinyl ethers | Unique C2-C3 bond activation pathway; high chemo-, regio-, and stereoselectivity. rsc.org |
Q & A
Basic Questions
Q. What are the established synthetic protocols for preparing N-(2,2-difluorocyclopropyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 2,2-difluorocyclopropylamine hydrochloride with a benzoyl chloride derivative (e.g., 4-methoxybenzoyl chloride) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 16 hours. Triethylamine is used as a base to neutralize HCl. Post-reaction, the mixture is quenched with 1 N HCl, extracted with DCM, dried over Na₂SO₄, and concentrated. Yield optimization requires careful stoichiometric control (1.1 equiv. acyl chloride) and purification via silica column chromatography (e.g., 3:1 pentanes:ethyl acetate) .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 13C NMR : Peaks at δ = 168.1 (amide carbonyl), 162.2 (aromatic carbons), and 16.3 (cyclopropyl carbons) confirm the core structure .
- IR : Strong absorption bands at 1632 cm⁻¹ (amide C=O stretch) and 1255 cm⁻¹ (C-F vibrations) validate functional groups .
- HRMS : ESI-MS data (e.g., [M+Na]+ = 290.1151) ensures molecular weight confirmation .
Advanced Research Questions
Q. What computational and crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallography : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal X-ray data. ORTEP-3 and WinGX provide graphical interfaces for visualizing bond lengths, angles, and torsional strain in the cyclopropane ring .
- Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and verify NMR/IR data. Discrepancies between experimental and computed spectra may indicate conformational flexibility .
Q. How can researchers address contradictions in pharmacological activity data for this compound analogues?
- Methodological Answer :
- In Silico Screening : Molecular docking (AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs. Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .
- Data Triangulation : Compare results across multiple assays (e.g., in vitro cytotoxicity vs. in vivo efficacy). For example, low solubility (predicted via LogP calculations) may explain reduced activity in cell-based assays despite strong target binding .
Q. What strategies mitigate challenges in synthesizing enantiopure this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
